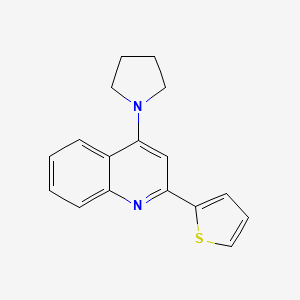

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline

Description

Properties

Molecular Formula |

C17H16N2S |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-pyrrolidin-1-yl-2-thiophen-2-ylquinoline |

InChI |

InChI=1S/C17H16N2S/c1-2-7-14-13(6-1)16(19-9-3-4-10-19)12-15(18-14)17-8-5-11-20-17/h1-2,5-8,11-12H,3-4,9-10H2 |

InChI Key |

GWZVTVZKWNUPTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Substitution at the 4-Position: The introduction of the pyrrolidine ring at the 4-position can be achieved through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with pyrrolidine under basic conditions to form the desired product.

Substitution at the 2-Position: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Core Quinoline Formation

The quinoline backbone is typically synthesized via Pfitzinger reactions or Friedländer condensation using isatin derivatives and ketones. For example:

-

Pfitzinger reaction : Isatin derivatives react with acetophenone under basic conditions (e.g., KOH) to form quinoline-4-carboxylic acids, which are later functionalized at the 2- and 4-positions .

-

Microwave-assisted Suzuki-Miyaura cross-coupling introduces thiophen-2-yl groups at the 2-position using arylboronic acids .

Substitution at the 4-Position

The pyrrolidin-1-yl group is introduced via:

-

Amide coupling : Quinoline-4-carboxylic acid intermediates react with pyrrolidine derivatives using coupling agents (e.g., HATU, DCC) .

-

Nucleophilic substitution : Chlorinated quinoline intermediates undergo substitution with pyrrolidine under basic conditions (e.g., NaH in DMF) .

Table 1: Key Synthetic Routes for 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline

Electrophilic Substitution

The electron-rich thiophene and quinoline rings enable:

-

Halogenation : Chlorination/bromination at C3 or C6 positions using NCS/NBS .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5/C7 positions .

Functional Group Transformations

-

Reductive amination : The pyrrolidine nitrogen can be alkylated using aldehydes/ketones and NaBH₃CN .

-

Oxidation : Thiophene sulfurs oxidize to sulfones with mCPBA, altering electronic properties .

Stability and Degradation

-

Acidic conditions : The quinoline ring resists protonation below pH 3, but prolonged exposure to HCl/CH₃COOH leads to decomposition .

-

Oxidative stability : Stable under ambient O₂ but degrades in H₂O₂/Fe³⁺ systems via radical pathways .

-

Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC .

Key Research Findings

Scientific Research Applications

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.

Materials Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of quinoline derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Ring Size and Flexibility : Piperidine (6-membered) analogs exhibit higher solubility than pyrrolidine derivatives due to reduced steric hindrance .

- Polarity : The 4-methylpiperazine group enhances water solubility and bioavailability .

- Biological Activity : Methoxy and piperidinylmethyl substituents correlate with anticancer effects, suggesting substituent polarity and bulkiness modulate target binding .

Computational and Pharmacokinetic Studies

- ADMET Predictions: Piperidinylmethyl quinolines showed favorable logP values (~3.5) and moderate aqueous solubility, suggesting oral bioavailability .

- Docking Studies: Thiophene moieties in 2-position enhance binding to kinase domains, as observed in benzothiophene-quinoline hybrids .

Biological Activity

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C17H16N2S

- CAS Number : 633299-29-3

Synthesis methods for derivatives of quinoline often involve multi-step processes that can include reactions with various amines and thiophenes. The specific synthetic route for this compound has not been extensively detailed in the literature, but similar compounds have been synthesized using techniques such as microwave-assisted synthesis and ultrasound-assisted reactions, which enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine moiety in this compound may contribute to its enhanced antibacterial activity.

Anticancer Potential

In vitro studies have shown that quinoline derivatives can inhibit cancer cell proliferation. A study evaluating structural analogs indicated that certain quinoline compounds possess anticancer properties with IC50 values ranging from 0.11 to 5.51 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the inhibition of critical cellular pathways, including apoptosis induction through caspase activation.

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : Quinoline derivatives may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

- Antimalarial Activity : A study on related compounds demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL .

- Dual Binding Site Inhibition : Research on novel triazole-quinoline hybrids indicated their potential as selective dual binding site acetylcholinesterase inhibitors, suggesting a broader therapeutic application beyond traditional uses .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | PyBOP, DMF, NMM, room temperature | 59 | |

| Oxidative Functionalization | RuO2·H2O/NaIO4, CCl4/MeCN, 16 h | 29–36 |

Basic: How is the structure of this compound characterized?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrrolidine methylenes at δ 1.8–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 477 for related quinolines) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal lattices) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Catalyst Screening : Replace PyBOP with HATU or EDCI for better coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

Example : Replacing DMF with THF in amide coupling increased yields of analogous quinolines by 15% in preliminary trials .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishing quinoline C4–H from pyrrolidine protons) .

- Deuterated Solvents : Use DMSO-d6 to eliminate solvent interference in H NMR .

- Computational Modeling : DFT calculations predict NMR shifts for validation .

Advanced: How does substitution influence biological activity in quinoline derivatives?

Answer:

Structure-activity relationships (SAR) are critical:

Q. Table 2: Biological Activity of Analogues

| Compound | Substituents | Activity | Reference |

|---|---|---|---|

| 4-(Adamantyl)-2-fluorophenylquinoline | Adamantyl, 4-fluorophenyl | Antituberculosis | |

| 2-Methylimidazo[1,2-a]pyridine derivatives | Trifluoromethyl | CNS activity |

Basic: What analytical techniques confirm compound purity?

Answer:

- HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to detect impurities .

- Elemental Analysis : Verify C, H, N content (e.g., C: 65.41%, H: 4.22% for C26H20FNO7) .

Advanced: How to address stability issues during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.